molecular formula C6H16ClNO B1401503 (S)-3-Aminohexan-1-ol hydrochloride CAS No. 68889-62-3

(S)-3-Aminohexan-1-ol hydrochloride

Cat. No. B1401503
CAS RN: 68889-62-3
M. Wt: 153.65 g/mol
InChI Key: LWUKXXYWSXUWIF-RGMNGODLSA-N
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Description

“(S)-3-Aminohexan-1-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, often an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would typically be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

The chemical reactions involving hydrochloride salts can vary widely depending on the specific organic base involved. In general, hydrochlorides can react with bases to form the free amine and hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Hydrochlorides, in general, tend to be more soluble in water than their corresponding free bases .

Scientific Research Applications

Enzymatic Activity and Biomolecular Interactions

The compound has been studied in the context of enzymatic activity and biomolecular interactions. For instance, 1-aminohexan-2-ol, closely related to (S)-3-Aminohexan-1-ol, was used in a model study investigating the selective cleavage of hydroxylysine-bound glycosyl residues of collagen. This research provides insights into the reaction dynamics of similar compounds under specific conditions, which can be valuable in biochemical and pharmaceutical research (Tang & Williams, 1984).

Synthesis and Chemical Reactivity

The enantiomeric synthesis of related compounds, such as (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, from enantiomerically pure 3-alkylglycerol, sheds light on the methodologies that could potentially be applied to (S)-3-Aminohexan-1-ol hydrochloride. This knowledge is crucial in the development of inhibitors for metalloprotein aminopeptidases, indicating the compound’s potential in therapeutic applications (Sharma & Chattopadhyay, 2000).

Role in Chemical Synthesis and Material Science

6-Aminohexanoic acid, though structurally different, provides a glimpse into the potential uses of this compound in chemical synthesis and materials science. As a key component in the synthesis of modified peptides and polyamide synthetic fibers, it underscores the importance of similar compounds in the creation of biologically active structures and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biomedical Implications

The preparation and application of functionalized synthetic oligonucleotides using derivatives of related amino-hexanol compounds highlight the significant potential of this compound in biomedical research, especially in the development of novel therapeutic agents and diagnostic tools (Sinha & Cook, 1988).

Safety and Hazards

The safety and hazards associated with a compound like “(S)-3-Aminohexan-1-ol hydrochloride” would depend on its specific properties. Hydrochlorides can be corrosive and may cause skin and eye irritation .

properties

IUPAC Name

(3S)-3-aminohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUKXXYWSXUWIF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855669
Record name (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68889-62-3
Record name 1-Hexanol, 3-amino-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68889-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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